molecular formula C23H12F2N4O9 B11707690 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

Cat. No.: B11707690
M. Wt: 526.4 g/mol
InChI Key: OYOOWQDFQJSYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is a complex organic compound characterized by the presence of fluorine and nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The nitro groups are then introduced via nitration reactions, which involve treating the intermediate compound with a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is unique due to the combination of fluorine and nitro groups on a pyridine ring, which imparts specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high-performance materials and specialized chemical reactivity.

Properties

Molecular Formula

C23H12F2N4O9

Molecular Weight

526.4 g/mol

IUPAC Name

3,5-difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

InChI

InChI=1S/C23H12F2N4O9/c24-19-21(36-16-7-1-13(2-8-16)27(30)31)20(25)23(38-18-11-5-15(6-12-18)29(34)35)26-22(19)37-17-9-3-14(4-10-17)28(32)33/h1-12H

InChI Key

OYOOWQDFQJSYPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.